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molecular formula C10H10ClN B3148486 2-(3-Chlorophenyl)-2-methylpropanenitrile CAS No. 64798-33-0

2-(3-Chlorophenyl)-2-methylpropanenitrile

Cat. No. B3148486
M. Wt: 179.64 g/mol
InChI Key: IYJBBMPFLUJOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

To a solution of 2-(3-chloro-phenyl)-2-methyl-propionitrile (6.4 g, 35.7 mmol) in THF (80 mL) was added borane-tetrahydrofuran complex solution (71.3 mL, 71.3 mmol), and the resulting mixture was heated to reflux for 5 hours. After cooling to 0° C., aq. HCl (2 M, 10 mL) was added dropwise to quench the reaction. The mixture was then concentrated in vacuo to afford a solid residue, which was treated with aq. ammonia solution (6M in H2O). After extraction with ethyl acetate, the organic layer was dried over anhy. Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash column chromatography (silica gel, 180 g, 5% methanol in dichloromethane) to yield the title compound as oil (2.8 g, 43%). MS: 184.1 (M+H+).
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
71.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:12])([CH3:11])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Cl.N>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:12])([CH3:11])[CH2:9][NH2:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C#N)(C)C
Name
solution
Quantity
71.3 mL
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid residue, which
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, 180 g, 5% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CN)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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